4-Chloro-3-methoxypyridine

描述

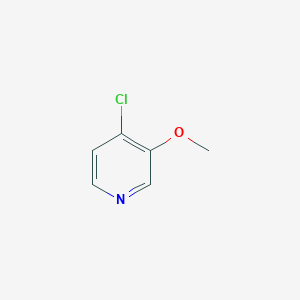

4-Chloro-3-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by a chlorine atom and a methoxy group, respectively

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-3-methoxypyridine can be synthesized through several methods. One common approach involves the chlorination of 3-methoxypyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the reaction of 3-methoxypyridine with N-chlorosuccinimide (NCS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

化学反应分析

Types of Reactions

4-Chloro-3-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: 4-Amino-3-methoxypyridine, 4-Mercapto-3-methoxypyridine.

Oxidation: 4-Chloro-3-formylpyridine, 4-Chloro-3-carboxypyridine.

Reduction: 3-Methoxypyridine.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₆H₆ClNO

Molecular Weight : Approximately 173.6 g/mol

Structural Characteristics : The compound features a chlorine atom at the 4-position and a methoxy group at the 3-position of the pyridine ring, influencing its chemical reactivity and biological interactions.

Scientific Research Applications

4-Chloro-3-methoxypyridine has diverse applications across multiple domains:

Organic Synthesis

- Intermediate in Synthesis : It serves as a key intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its role in reactions such as the Suzuki–Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds through transmetalation processes involving palladium catalysts.

Biological Research

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies have shown a dose-dependent response, where higher concentrations lead to greater antibacterial effects.

- Anticancer Properties : There is ongoing exploration into its potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting its viability as a lead compound for developing novel anticancer therapies.

Pharmaceutical Development

- Building Block for Drug Development : The compound is utilized in the development of new drugs targeting specific biological pathways. Its structural characteristics allow it to interact with various biological targets, making it a valuable component in medicinal chemistry .

Industrial Applications

- Production of Dyes and Pigments : Beyond pharmaceuticals, this compound is employed in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties .

Comparative Analysis with Related Compounds

The following table summarizes structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-3-methylpyridine | Chlorine at position 4, methyl group at position 3 | More hydrophobic due to methyl group |

| 3-Methoxypyridine | Methoxy group at position 3 | Lacks chlorine; different reactivity profile |

| 2-Chloro-3-methoxypyridine | Chlorine at position 2, methoxy at position 3 | Different positioning affects biological activity |

| 4-Methylpyridine | Methyl group at position 4 | No halogen; distinct chemical behavior |

Case Study on Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Case Study on Anticancer Activity

In vitro experiments revealed that this compound could induce apoptosis in certain cancer cell lines. The study highlighted its potential as a lead compound for developing novel anticancer therapies, particularly through its ability to inhibit specific kinases involved in cancer progression .

作用机制

The mechanism of action of 4-Chloro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chlorine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets . The exact pathways involved vary depending on the context of its use.

相似化合物的比较

Similar Compounds

4-Chloro-2-methoxypyridine: Similar structure but with the methoxy group at position 2.

4-Chloro-3-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

3-Chloro-4-methoxypyridine: Similar structure but with the positions of the chlorine and methoxy groups swapped.

Uniqueness

4-Chloro-3-methoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This arrangement can significantly affect its chemical reactivity and biological activity compared to its isomers and analogs .

生物活性

4-Chloro-3-methoxypyridine is an aromatic heterocyclic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_6H_6ClN_O

- Molecular Weight : Approximately 173.6 g/mol

- Structural Features : The compound features a chlorine atom at the 4-position and a methoxy group at the 3-position of the pyridine ring, which influences its reactivity and biological interactions.

This compound is primarily utilized in organic synthesis, particularly in reactions such as the Suzuki–Miyaura cross-coupling reaction. In this context, it acts as a reagent that facilitates the formation of carbon-carbon bonds through transmetalation processes involving palladium catalysts.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have suggested that derivatives of this compound may possess antimicrobial effects, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, indicating a possible application in treating inflammatory diseases.

- Anticancer Activity : There is ongoing research into the compound's potential as an anticancer agent, particularly through its ability to inhibit specific kinases involved in cancer progression.

Case Studies and Research Findings

- Antibacterial Activity :

- Synthesis and Evaluation of Derivatives :

-

Pharmacokinetics and Toxicity :

- Investigations into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics in vitro. However, toxicity assessments indicated that certain derivatives might exhibit cytotoxic effects at higher concentrations .

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-3-methylpyridine | Chlorine at position 4, methyl group at 3 | More hydrophobic due to methyl group |

| 3-Methoxypyridine | Methoxy group at position 3 | Lacks chlorine; different reactivity profile |

| 2-Chloro-3-methoxypyridine | Chlorine at position 2, methoxy at position 3 | Different positioning affects biological activity |

| 4-Methylpyridine | Methyl group at position 4 | No halogen; distinct chemical behavior |

常见问题

Basic Research Questions

Q. What are optimized synthetic routes for 4-Chloro-3-methoxypyridine, and how can reaction conditions be fine-tuned?

- Methodological Answer : A two-step approach is recommended:

Condensation : React a substituted pyridine precursor (e.g., 3-methoxy-4-hydroxybenzaldehyde analogs) with hydrazine derivatives in ethanol under acidic catalysis (e.g., acetic acid). This facilitates imine formation .

Cyclization : Use sodium hypochlorite (NaOCl) in ethanol at room temperature to promote heterocycle formation. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

- Key Considerations : Optimize acetic acid concentration to balance reaction rate and selectivity. For cyclization, extended stirring (3–24 hours) may improve yield.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H-NMR : Focus on aromatic proton splitting patterns. For example, the methoxy group (-OCH₃) at the 3-position typically appears as a singlet near δ 3.84 ppm, while pyridine protons exhibit coupling (e.g., δ 8.09 ppm for H-2 in triazolopyridine derivatives) .

- 13C-NMR : Identify carbons adjacent to electronegative groups. The methoxy carbon resonates near δ 55–56 ppm, and pyridine carbons range from δ 106–157 ppm depending on substitution .

- Validation : Compare experimental shifts with density-functional theory (DFT)-predicted values using hybrid functionals like B3LYP .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Chlorine and methoxy groups may undergo hydrolysis under humid conditions.

- Storage : Use anhydrous solvents (e.g., acetonitrile or DMF) and store at 0–4°C in airtight containers with desiccants .

- Monitoring : Periodically analyze purity via HPLC or GC-MS. Degradation products (e.g., 3-methoxypyridine-4-ol) can be identified by shifts in retention times .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions of this compound vary with directing groups?

- Methodological Answer :

- Electronic Effects : The chlorine atom at position 4 acts as a meta-director, while the methoxy group at position 3 is ortho/para-directing. Competitive effects can be modeled using DFT to calculate Fukui indices for electrophilic attack sites .

- Experimental Validation : Perform nitration or sulfonation reactions and analyze product ratios via LC-MS. For example, nitration may favor position 6 due to methoxy group activation .

Q. What computational strategies best predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Setup : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Include solvent effects (e.g., ethanol) via the polarizable continuum model (PCM) .

- Correlation Energy : Apply the Lee-Yang-Parr (LYP) correlation functional to refine electron density distributions, particularly for halogen bonding interactions .

- Output Metrics : Compare calculated dipole moments and Mulliken charges with experimental dipole data (if available) to validate accuracy.

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodological Answer :

- Scaffold Modification : Introduce pharmacophores via cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic aromatic substitution. For example, replace chlorine with amine groups to enhance solubility .

- Biological Screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays. Prioritize compounds with low steric hindrance at position 4 for improved binding .

属性

IUPAC Name |

4-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICAQTPGOQCCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601802 | |

| Record name | 4-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96628-70-5 | |

| Record name | 4-Chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。